molecular formula C11H13NO B14287883 5-(4-Hydroxyphenyl)pentanenitrile CAS No. 129649-96-3

5-(4-Hydroxyphenyl)pentanenitrile

Cat. No.: B14287883
CAS No.: 129649-96-3
M. Wt: 175.23 g/mol
InChI Key: OIDYVFFNWNQZOS-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)pentanenitrile is an organic compound featuring a phenyl ring substituted with a hydroxyl group at the para position, connected to a pentanenitrile chain via an ether or alkyl linkage. This structural motif confers unique chemical properties, including polarity from the hydroxyl group and reactivity from the nitrile group.

Properties

CAS No.

129649-96-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-(4-hydroxyphenyl)pentanenitrile

InChI

InChI=1S/C11H13NO/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8,13H,1-4H2

InChI Key

OIDYVFFNWNQZOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile source under acidic conditions. This reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, particularly in targeting estrogen receptors.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to estrogen receptors, modulating their activity and influencing cellular processes. The pathways involved often include signal transduction mechanisms that regulate gene expression and cellular responses .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity.

Compound Substituents Key Properties/Applications Reference
5-(4-Hydroxyphenyl)pentanenitrile –OH (para) High polarity; potential estrogen receptor binding
5-(3-Fluorophenoxy)pentanenitrile –F (meta) Enhanced lipophilicity; improved enzyme binding via halogen interactions
5-(2-Bromo-4-chloro-phenoxy)pentanenitrile –Br (ortho), –Cl (para) Steric hindrance; stability in agrochemical applications
5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile –Cl (meta), –F (para) Balanced reactivity for medicinal synthesis

Key Findings :

  • Hydroxyl groups (as in the target compound) enhance hydrogen bonding and solubility, favoring biological applications.
  • Halogen substituents (e.g., F, Cl, Br) increase lipophilicity and metabolic stability, making them suitable for drug design .

Chain Length Variations

The length of the nitrile-containing alkyl chain modulates steric effects and flexibility.

Compound Chain Length Impact on Properties Reference
This compound C5 Optimal balance of reactivity and stability
5-(2,3-Difluorophenoxy)butanenitrile C4 Reduced steric bulk; higher volatility
5-(2-Bromo-5-fluoro-phenoxy)hexanenitrile C6 Increased hydrophobicity; slower reaction kinetics

Key Findings :

  • C5 chains (as in the target compound) offer a compromise between molecular flexibility and steric hindrance, enhancing synthetic utility .

Functional Group Modifications

Alternative functional groups on the nitrile chain or phenyl ring alter electronic and steric profiles.

Compound Functional Groups Unique Features Reference
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile –OH, silyl group Enhanced steric protection for targeted delivery
5-Methanesulfinylpentanenitrile –SOCH3 Improved electron-withdrawing capacity for catalysis
Ethyl 5-(3-hydroxyphenyl)pentanoate –COOEt Ester group increases bioavailability

Key Findings :

  • Nitrile groups (–C≡N) enable participation in nucleophilic additions and cycloadditions, critical for synthesizing heterocycles .

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